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Compound of Interest

Compound Name: 2-Tert-butyl-6-methyl-4-nitrophenol

Cat. No.: B3204622 Get Quote

Introduction

This technical guide provides a detailed overview of the spectroscopic characterization of 2-
tert-butyl-6-methyl-4-nitrophenol. Intended for researchers, scientists, and professionals in

drug development, this document outlines the expected spectroscopic data based on nuclear

magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Due to

the limited availability of published experimental data for 2-tert-butyl-6-methyl-4-nitrophenol
(CAS 70444-48-3), this guide presents data from closely related structural isomers to provide a

robust predictive framework for its spectroscopic profile.

Predicted Spectroscopic Data
While specific experimental spectra for 2-tert-butyl-6-methyl-4-nitrophenol are not readily

available in public databases, the following tables summarize expected and observed data for

structurally similar nitrophenols. These compounds provide a reliable basis for predicting the

spectral characteristics of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data of Related Nitrophenols
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Compound
Aromatic
Protons (ppm)

Methyl
Protons (ppm)

tert-Butyl
Protons (ppm)

Hydroxyl
Proton (ppm)

2,6-di-tert-butyl-

4-nitrophenol
~7.9 (s, 2H) - ~1.4 (s, 18H) ~5.6 (s, 1H)

2-tert-butyl-4-

nitrophenol

~8.0 (d, 1H),

~7.8 (dd, 1H),

~7.0 (d, 1H)

- ~1.4 (s, 9H) Variable

4-tert-butyl-2-

nitrophenol

~7.9 (d, 1H),

~7.5 (dd, 1H),

~7.0 (d, 1H)

- ~1.3 (s, 9H) Variable

For 2-tert-butyl-6-methyl-4-nitrophenol, one would expect to see two distinct singlets in the

aromatic region, a singlet for the methyl group, a singlet for the tert-butyl group, and a broad

singlet for the hydroxyl proton.

¹³C NMR (Carbon NMR) Data of Related Nitrophenols

Compound
Aromatic Carbons
(ppm)

Methyl Carbon
(ppm)

tert-Butyl Carbons
(ppm)

2,6-di-tert-butyl-4-

nitrophenol

~158 (C-OH), ~140

(C-NO₂), ~136 (Ar-C),

~122 (Ar-CH)

-
~35 (quaternary C),

~30 (CH₃)

2,4-di-tert-butyl-6-

nitrophenol

~152 (C-OH), ~141

(C-NO₂), other

aromatic signals

-
~35 & ~34 (quat. C),

~31 & ~29 (CH₃)

The ¹³C NMR spectrum of 2-tert-butyl-6-methyl-4-nitrophenol is predicted to show distinct

signals for the six aromatic carbons, one methyl carbon, and the two types of carbons in the

tert-butyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Key IR Absorptions of Substituted Nitrophenols

Functional Group Wavenumber (cm⁻¹) Description

O-H Stretch (Phenolic) 3200-3600 Broad

C-H Stretch (Aromatic) 3000-3100 Sharp

C-H Stretch (Aliphatic) 2850-3000 Sharp

N-O Stretch (Nitro,

Asymmetric)
1500-1550 Strong

N-O Stretch (Nitro, Symmetric) 1335-1370 Strong

C=C Stretch (Aromatic) 1450-1600 Medium to Strong

C-O Stretch (Phenolic) 1150-1250 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues. The molecular weight

of 2-tert-butyl-6-methyl-4-nitrophenol is 209.24 g/mol .

Expected Mass Spectral Data

Ion m/z Description

[M]⁺ 209 Molecular Ion

[M-CH₃]⁺ 194 Loss of a methyl group

[M-NO₂]⁺ 163 Loss of the nitro group

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

discussed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b3204622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3204622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64

scans.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the

lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

ATR: Place a small amount of the solid sample directly on the crystal of an Attenuated

Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups of the molecule.

Mass Spectrometry
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as Gas Chromatography (GC-MS) or direct infusion.

Ionization: Utilize an appropriate ionization technique, commonly Electron Ionization (EI) for

GC-MS, which provides detailed fragmentation patterns.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and

interpret the fragmentation pattern to deduce structural information.

Workflow and Data Integration
The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel

compound like 2-tert-butyl-6-methyl-4-nitrophenol.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Structure Elucidation

Synthesis of 2-tert-butyl-6-methyl-4-nitrophenol

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Integration of All Spectroscopic Data

Structure Determination

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic

data for 2-tert-butyl-6-methyl-4-nitrophenol. By leveraging data from structurally similar

compounds, researchers can anticipate the key spectral features of the target molecule. The

outlined experimental protocols offer a standardized approach for obtaining high-quality
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spectroscopic data, which is crucial for the unambiguous structural elucidation and

characterization of novel chemical entities in the field of drug discovery and development.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-tert-butyl-6-methyl-4-
nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3204622#spectroscopic-data-of-2-tert-butyl-6-methyl-
4-nitrophenol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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